molecular formula C16H18FN5O2 B7354581 3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole

3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole

Cat. No.: B7354581
M. Wt: 331.34 g/mol
InChI Key: WZGNWWHSOPPDKH-QWHCGFSZSA-N
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Description

"3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole" is an intriguing compound in the realm of synthetic chemistry, boasting a complex structure that is likely reflective of significant activity in biological systems. The fusion of the triazole and pyrrolidine rings within its structure suggests its utility in pharmaceutical contexts, potentially as an agent with specific biological targets.

Properties

IUPAC Name

3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-9-18-16(20-19-9)13-8-21(7-12(13)10-2-3-10)15-5-4-11(22(23)24)6-14(15)17/h4-6,10,12-13H,2-3,7-8H2,1H3,(H,18,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGNWWHSOPPDKH-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CN(CC2C3CC3)C4=C(C=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2CN(C[C@H]2C3CC3)C4=C(C=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole" generally involves the cyclization of precursor compounds under controlled conditions. Key steps might include:

  • Formation of Pyrrolidine Ring: : Using starting materials such as 2-fluoro-4-nitrophenyl derivatives, combined with cyclopropyl amines in an anhydrous solvent.

  • Triazole Ring Introduction: : Utilizing organic azide and alkyne coupling under click chemistry conditions, likely in the presence of a copper(I) catalyst.

Industrial Production Methods

The industrial-scale production would necessitate optimization of reaction conditions to ensure yield and purity:

  • Continuous Flow Reactors: : Allowing for precise control over reaction time and temperature.

  • Catalyst Recycling and Recovery: : Minimizing waste and improving cost efficiency.

  • Purification Techniques: : Including crystallization, distillation, or chromatography, tailored to the specific properties of the compound.

Chemical Reactions Analysis

Types of Reactions

"3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole" can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen functionalities under mild oxidizing conditions.

  • Reduction: : Reduction of the nitro group to an amine, typically using hydrogenation.

  • Substitution: : Electrophilic aromatic substitution at the phenyl ring, utilizing halogenating agents or nitration mixtures.

Common Reagents and Conditions

  • Oxidation: : Using agents like potassium permanganate or Jones reagent.

  • Reduction: : Catalytic hydrogenation with palladium on carbon.

  • Substitution: : Halogenation via bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation Products: : Alcohols or ketones depending on the specific site of action.

  • Reduction Products: : Amines resulting from the reduction of nitro functionalities.

  • Substitution Products: : Halogenated derivatives or nitrated compounds on the aromatic ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound could serve as a valuable building block for the construction of more complex molecular architectures.

Biology

Its structure suggests potential as a ligand or inhibitor in biochemical pathways, especially those involving nitrogen-containing heterocycles.

Medicine

In pharmaceutical research, it might be explored as a candidate for drug development, targeting specific enzymes or receptors.

Industry

It could find application in the development of specialty materials, coatings, or as an intermediate in the synthesis of high-value chemicals.

Mechanism of Action

The mechanism of action for "3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole" involves interaction with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways:

  • Molecular Targets: : Likely targets include enzymes with active sites accommodating nitrogen-containing heterocycles.

  • Pathways Involved: : Could affect signaling pathways, metabolic routes, or gene expression regulations.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3S,4S)-4-cyclopropyl-1-phenylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole

  • 3-[(3S,4S)-4-(2-chlorophenyl)-1-(2-fluorophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole

  • 3-[(3S,4S)-4-cyclopropyl-1-(2-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole

Unique Aspects

The fluorine substitution on the phenyl ring and the presence of the nitro group differentiate it from its analogs, likely contributing to its unique biological activity and chemical reactivity.

This compound's complex structure and potential multifaceted applications make it a captivating subject for ongoing research across multiple scientific disciplines. The detailed exploration of its properties, reactions, and uses underscores its significance in the fields of chemistry, biology, medicine, and industry.

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